molecular formula C20H18ClFN2O B11974906 2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]

2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]

Cat. No.: B11974906
M. Wt: 356.8 g/mol
InChI Key: FEMZAURGBRDXAR-UHFFFAOYSA-N
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Description

2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] is a complex organic compound characterized by its spiro structure, which involves a unique arrangement of rings

Preparation Methods

The synthesis of 2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] typically involves multi-step organic reactions. The synthetic route may include the formation of the spiro structure through cyclization reactions, often using specific catalysts and reagents to achieve the desired configuration. Industrial production methods would likely involve optimization of these reactions to maximize yield and purity, potentially using continuous flow techniques or other scalable processes .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets through binding to specific receptors or enzymes, influencing biochemical pathways. The spiro structure could play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other spiro-based molecules, such as:

Properties

Molecular Formula

C20H18ClFN2O

Molecular Weight

356.8 g/mol

IUPAC Name

9-chloro-2-(4-fluorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C20H18ClFN2O/c21-14-5-8-19-16(11-14)18-12-17(13-3-6-15(22)7-4-13)23-24(18)20(25-19)9-1-2-10-20/h3-8,11,18H,1-2,9-10,12H2

InChI Key

FEMZAURGBRDXAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)N3C(CC(=N3)C4=CC=C(C=C4)F)C5=C(O2)C=CC(=C5)Cl

Origin of Product

United States

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